molecular formula C12H15ClOS B8706142 1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one

1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one

Cat. No.: B8706142
M. Wt: 242.77 g/mol
InChI Key: YAMGGOCRPIXGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one is an organic compound characterized by the presence of a chlorophenylthio group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one typically involves the reaction of p-chlorothiophenol with 3,3-dimethyl-2-butanone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.

    Triazoles: Heterocyclic compounds with a triazole ring, used in various pharmaceutical applications.

    Thiourea Derivatives: Compounds with a thiourea group, known for their wide range of biological activities.

Uniqueness

1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its chlorophenylthio group and butanone backbone make it a versatile compound with potential applications in multiple fields. The combination of these structural features distinguishes it from other similar compounds and contributes to its unique chemical behavior.

Properties

Molecular Formula

C12H15ClOS

Molecular Weight

242.77 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfanyl-3,3-dimethylbutan-2-one

InChI

InChI=1S/C12H15ClOS/c1-12(2,3)11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3

InChI Key

YAMGGOCRPIXGTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CSC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 14.45 g quantity of p-chlorothiophenol and 13.8 g of anhydrous potassium carbonate were added to 200 ml of acetonitrile, and 13.45 of 1-chloro-3,3-dimethyl-2-butanone was added in small portions to the mixture while stirring the mixture. After stirring the mixture at 70° to 75° C. for 6 hours, the solid separating out was filtered off. The filtrate was concentrated to obtain a residue, which was subjected to extraction with benzene. To the extract was added 200 ml of 10% sodium hydroxide solution, followed by stirring at room temperature for 1 hour. The benzene layer was separated off, washed with water, then dried over anhydrous magnesium sulfate and distilled in a vacuum to remove the solvent, giving 20.2 g of the above-identified desired compound in the form of a pale yellow oil.
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